molecular formula C10H17Cl2N3O2S B2728150 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride CAS No. 1439896-70-4

4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride

Cat. No. B2728150
CAS RN: 1439896-70-4
M. Wt: 314.23
InChI Key: ZQTMNWGCQBZBBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H17Cl2N3O2S. Further details about its structure, such as bond lengths and angles, are not provided in the search results.

Scientific Research Applications

Synthesis Applications

  • One-Pot Synthesis : A novel four-component one-pot synthesis method was developed for dihydropyrindines and tetrahydroquinolines, using an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride. This method indicates the versatility of pyridine derivatives, including 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride, in pharmaceutical chemistry and supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

Chemical Synthesis and Reactivity

  • Synthesis of Amino and Hydroxy Derivatives : The synthesis of 4-amino-thiomorpholine-1,1-dioxide and related derivatives from 1,4-thioxane-1,1-dioxide was demonstrated, showcasing the reactivity of thiomorpholine-1,1-dioxides with primary amines and diamines. This research highlights the potential of these compounds in various chemical syntheses (Asinger, Kaussen, Gold-Martin, & Saus, 1981).

Pyridine Derivatives

  • Pyridine-Based Ligands : The synthesis of four different 4-functionalized pyridine-based ligands with aminomethyl groups was reported. These ligands can act as terdentate ligands for metal ions, suggesting applications in coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

Molecular Structure Analysis

  • Crystal and Molecular Structures : Studies on the crystal and molecular structures of thiopyranylidenedihydropyridine SS-dioxides were conducted. This research offers insights into the molecular geometry and π delocalization involving sulfur atoms, which can be relevant for understanding the structural properties of related compounds (Andreetti, Bocelli, & Sgarabotto, 1973).

Biological Activity Studies

  • Inhibitors of CDP Reductase Activity : A series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were synthesized and evaluated as inhibitors of CDP reductase activity. These compounds showed significant cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia, indicating their potential in medicinal chemistry and drug development (Liu et al., 1996).

Safety and Hazards

While specific safety and hazard information for this compound is not provided in the search results, related compounds are noted to be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

[4-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-8-9-7-10(1-2-12-9)13-3-5-16(14,15)6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTMNWGCQBZBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC(=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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